

# physical and chemical properties of 3-(chloromethyl)pyridazine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

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An In-depth Technical Guide to **3-(Chloromethyl)pyridazine**: Properties, Synthesis, and Applications in Drug Discovery

## Authored by a Senior Application Scientist Foreword: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic systems, pyridazines and their derivatives have emerged as particularly valuable building blocks. Their unique electronic properties, hydrogen bonding capabilities, and ability to serve as bioisosteres for other aromatic systems make them a compelling choice for researchers aiming to optimize the pharmacological profiles of drug candidates.<sup>[1]</sup> This guide provides an in-depth technical overview of a key pyridazine derivative, **3-(chloromethyl)pyridazine**, a versatile reagent that serves as a linchpin in the synthesis of a wide array of complex molecules with therapeutic potential.

## Chemical Identity and Physicochemical Properties

**3-(Chloromethyl)pyridazine** is a heterocyclic organic compound featuring a pyridazine ring substituted with a chloromethyl group at the 3-position. The inherent polarity and reactivity of this molecule are dictated by the interplay between the electron-deficient pyridazine core and the electrophilic chloromethyl moiety.

## Key Identifiers and Physical Data

A summary of the key identifiers and experimentally determined or calculated physical properties of **3-(chloromethyl)pyridazine** and its common hydrochloride salt are presented below. It is crucial for researchers to distinguish between the free base and its salt form, as their physical properties can differ significantly.

Property	3-(chloromethyl)pyridazine	3-(chloromethyl)pyridazine hydrochloride	Source(s)
CAS Number	41227-72-9	27349-66-2	[2][3][4]
Molecular Formula	$C_5H_5ClN_2$	$C_5H_6Cl_2N_2$	[2][3]
Molecular Weight	128.56 g/mol	165.02 g/mol	[2][3][4]
Boiling Point	$282.3 \pm 15.0$ °C at 760 mmHg	282.3°C at 760 mmHg	[3][4]
Density	$1.2 \pm 0.1$ g/cm <sup>3</sup>	Not Available	[3]
Appearance	Not specified (likely an oil or low-melting solid)	Solid	

## Spectroscopic Profile

The structural elucidation of **3-(chloromethyl)pyridazine** and its derivatives relies on standard spectroscopic techniques.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows a prominent ion corresponding to the protonated molecule  $[M+H]^+$ . For the free base ( $C_5H_5ClN_2$ ), the calculated mass is 128.0, with an expected measured m/z of 129.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1H$  NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridazine ring and a singlet for the two protons of the chloromethyl group.

- $^{13}\text{C}$  NMR: The spectrum would reveal distinct signals for the carbon atoms of the pyridazine ring and the chloromethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the C-H, C=C, C=N, and C-Cl stretching and bending vibrations.

## Chemical Reactivity and Synthetic Utility

The chemical behavior of **3-(chloromethyl)pyridazine** is dominated by two key features: the electrophilic nature of the chloromethyl group and the electronic properties of the pyridazine ring.

### Reactivity of the Chloromethyl Group

The chloromethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the facile introduction of the pyridazin-3-ylmethyl moiety into a wide range of molecules. Common nucleophiles that react with **3-(chloromethyl)pyridazine** include amines, thiols, alcohols, and carbanions.

### Influence of the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This has several implications for its reactivity:

- Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring can make it susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present.
- Basicity: The lone pairs on the nitrogen atoms impart basic properties to the molecule, allowing for the formation of salts, such as the commonly available hydrochloride salt.[\[2\]](#)[\[4\]](#)
- Bioisosterism: In drug design, the pyridazine ring is often employed as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine. Its polarity can enhance aqueous solubility and its hydrogen bond accepting capability can be crucial for target binding.[\[1\]](#)[\[5\]](#)

## Synthesis of **3-(Chloromethyl)pyridazine**

A common and effective method for the synthesis of **3-(chloromethyl)pyridazine** involves the direct chlorination of 3-methylpyridazine. The following protocol is adapted from established literature procedures.[2]

## Experimental Protocol: Chlorination of 3-Methylpyridazine

Objective: To synthesize **3-(chloromethyl)pyridazine** via the chlorination of 3-methylpyridazine using trichloroisocyanuric acid (TCCA).

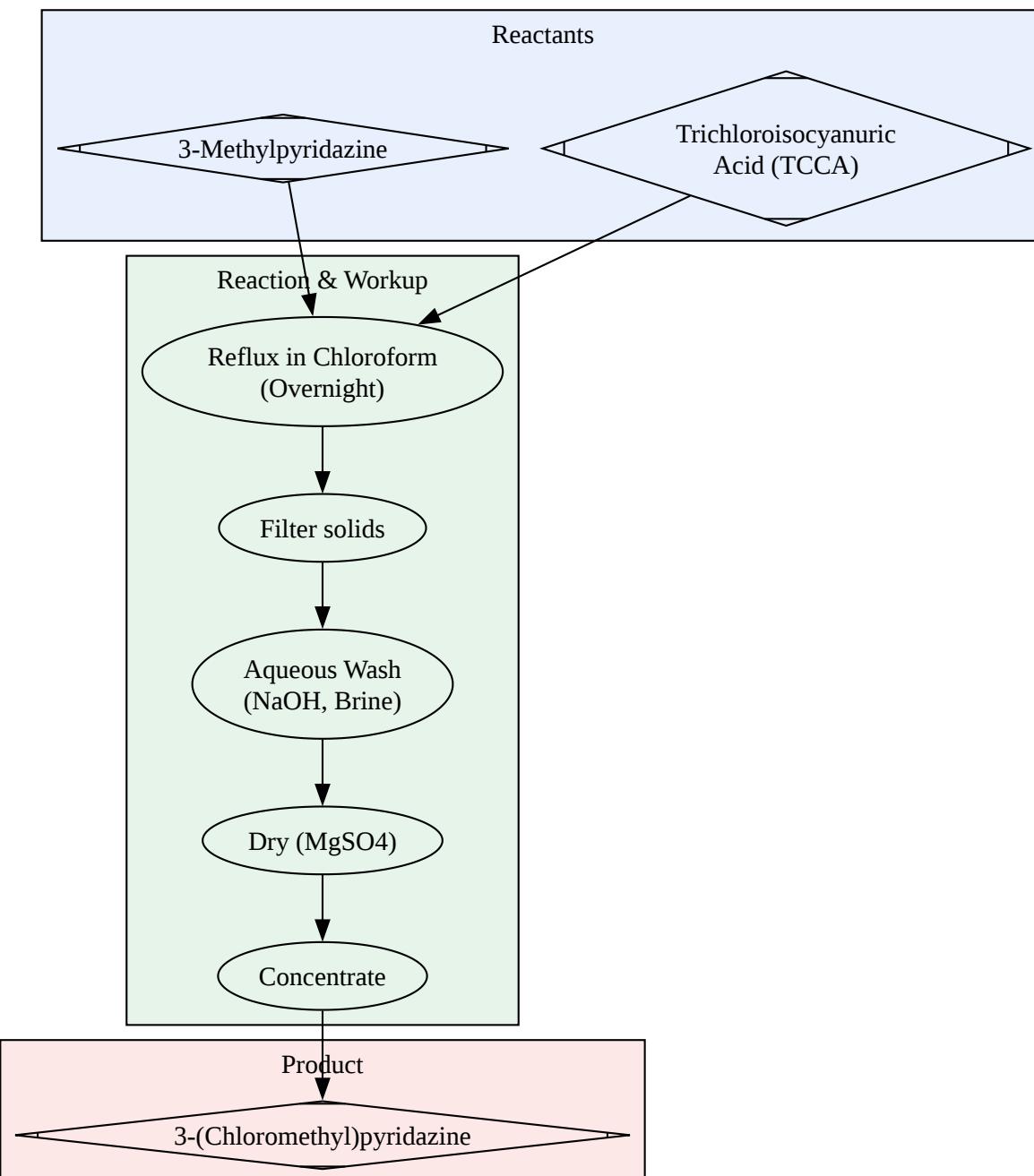
Materials:

- 3-Methylpyridazine
- Trichloroisocyanuric acid (TCCA)
- Chloroform (or Dichloromethane)
- 1 M Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridazine (1.0 equivalent) in chloroform.
- Heat the solution to reflux.
- Carefully add trichloroisocyanuric acid (TCCA) (approximately 0.4 equivalents) portion-wise to the refluxing solution.
- Stir the reaction mixture at reflux overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove any solid byproducts.
- Dilute the filtrate with dichloromethane.
- Wash the organic layer sequentially with 1 M aqueous sodium hydroxide and then with saturated brine.
- Dry the organic phase over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be purified further by chromatography if necessary.

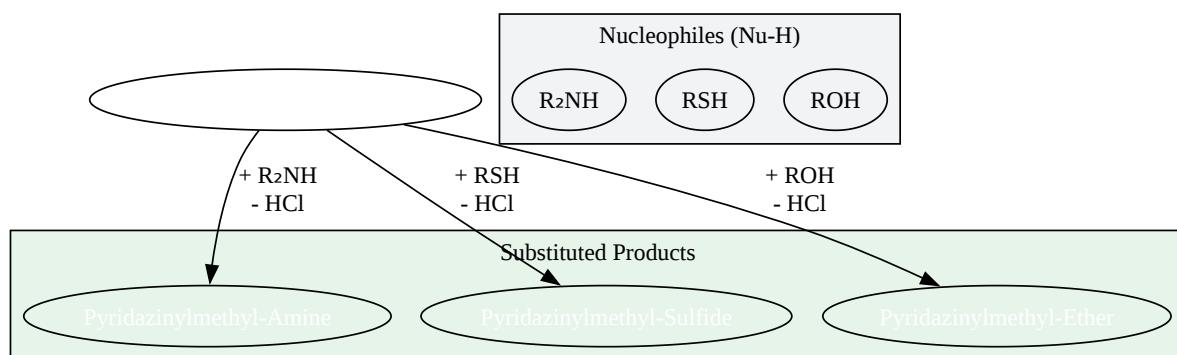
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# Applications in Drug Discovery and Development

The unique structural and electronic properties of the pyridazine moiety make it a privileged scaffold in medicinal chemistry. **3-(Chloromethyl)pyridazine**, as a reactive intermediate, provides a gateway to a diverse range of pyridazine-containing compounds.

## Role as a Versatile Building Block

The primary application of **3-(chloromethyl)pyridazine** is as a molecular building block. Its ability to readily react with nucleophiles allows for its incorporation into larger, more complex molecules. This is particularly valuable in the construction of compound libraries for high-throughput screening.



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## Impact on Pharmacological Properties

Incorporating a pyridazine ring into a drug candidate can have several beneficial effects:[1]

- Improved Solubility: The polarity of the pyridazine ring can enhance the aqueous solubility of a compound, which is often a critical factor for bioavailability.
- Modulation of Lipophilicity: As a less lipophilic alternative to a phenyl ring, it can help in fine-tuning the overall lipophilicity of a molecule to optimize its ADME (absorption, distribution,

metabolism, and excretion) properties.[1]

- Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, which can lead to stronger and more specific interactions with biological targets. [1][5]

## Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling **3-(chloromethyl)pyridazine** and its hydrochloride salt.

### Hazard Identification

While specific toxicity data for **3-(chloromethyl)pyridazine** is limited, related compounds such as chloromethylpyridines are known to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7]

### Recommended Handling Procedures

- Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][8]
- Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[6][8]
- Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

### Storage and Stability

- Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [4][7]
- Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[8]

- **Moisture Sensitivity:** Some sources indicate that related compounds can be hygroscopic; therefore, protection from moisture is recommended.[7][9]

## First Aid Measures

- **Inhalation:** If inhaled, move the person to fresh air.[6][8]
- **Skin Contact:** In case of skin contact, immediately flush with plenty of water and remove contaminated clothing.[8]
- **Eye Contact:** If the substance gets into the eyes, rinse cautiously with water for several minutes.[6]
- **Ingestion:** If swallowed, rinse the mouth with water. Do not induce vomiting.[7]
- In all cases of exposure, seek immediate medical attention.[7]

## Conclusion

**3-(Chloromethyl)pyridazine** is a high-value synthetic intermediate that offers researchers in drug discovery and other areas of chemical science a reliable means of introducing the pyridazine scaffold into target molecules. Its well-defined reactivity, coupled with the desirable physicochemical properties of the pyridazine ring, ensures its continued importance as a building block for the development of novel compounds with a wide range of potential applications. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in the laboratory.

## References

- Chemsoc. **3-(Chloromethyl)pyridazine** | CAS#:41227-72-9. [\[Link\]](#)
- PubChem. 3-(Chloromethyl)pyridine | C6H6ClN | CID 18358. [\[Link\]](#)
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- PubChem. 3-[3-(Chloromethyl)-2-pyridinyl]pyridazine | C10H8ClN3 | CID 69187353. [\[Link\]](#)
- MySkinRecipes. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride. [\[Link\]](#)
- PubChem. 3-Chloropyridazine | C4H3ClN2 | CID 11274989. [\[Link\]](#)
- WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [\[Link\]](#)
- MDPI.

- NIST WebBook. Pyridazine, 3,6-dichloro-4-methyl-. [Link]
- i-Qi. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]
- Organic Chemistry Portal. Synthesis of pyridazines. [Link]
- Universidade do Minho Repository.
- PubChemLite. **3-(chloromethyl)pyridazine** hydrochloride (C5H5ClN2). [Link]
- Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
- NIST WebBook. Pyridazine, 3-chloro-6-methoxy-. [Link]
- PubChem. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. [Link]
- NIST WebBook. Pyridazine, 3,6-dichloro-. [Link]
- Organic Chemistry Portal.
- ResearchGate. Recent advances in pyridazine chemistry. [Link]
- PubChem. Pyridazine | C4H4N2 | CID 9259. [Link]

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## Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(Chloromethyl)pyridazine | CAS#:41227-72-9 | Chemsoc [chemsoc.com]
- 4. CAS 27349-66-2 | 3-(chloromethyl)pyridazine hydrochloride - Synblock [synblock.com]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- To cite this document: BenchChem. [physical and chemical properties of 3-(chloromethyl)pyridazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315788#physical-and-chemical-properties-of-3-chloromethyl-pyridazine>

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